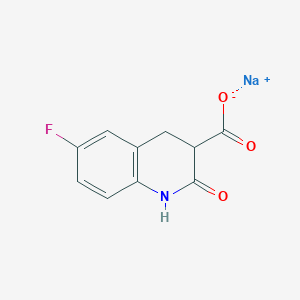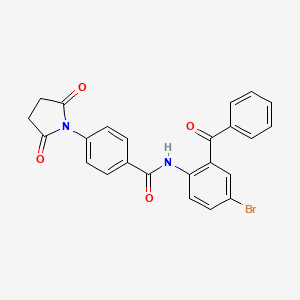
N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential pharmaceutical applications, including antimicrobial, anti-inflammatory, and anticancer properties . The specific structure of this compound suggests it may have interesting intermolecular interactions and physicochemical properties that could be relevant for such applications.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. For example, substituted benzamide derivatives have been synthesized using reactions between substituted amines and benzoyl halides in the presence of a base such as KOH . The synthesis process is often followed by characterization techniques like IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with potential for various intermolecular interactions. X-ray diffraction studies are commonly used to determine the crystal structure, revealing details such as bond lengths, angles, and molecular conformations . Hirshfeld surface analysis and DFT calculations can provide insights into the nature of hydrogen bonding and π-interactions, which are significant in stabilizing the molecular structure . The orientation of different rings and substituents in the molecule can influence its overall shape and reactivity .
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions, depending on their substituents and reaction conditions. For instance, recyclization reactions can lead to the formation of new heterocyclic structures, as seen with pyrroloquinoxaline derivatives . The presence of halogen substituents can also facilitate further chemical modifications, such as Suzuki coupling or halogen exchange reactions, which can be used to introduce new functional groups or to modify the compound's properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms, for example, can affect the compound's polarity, solubility, and melting point . Spectroscopic methods like IR, NMR, and UV-Vis are used to study the vibrational frequencies, chemical shifts, and electronic transitions, which are reflective of the compound's functional groups and molecular environment . Computational methods such as DFT can predict properties like dipole moments, frontier orbital energies, and NLO properties, which are important for understanding the reactivity and potential applications of the compound .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Chemoselective N-benzoylation of Aminophenols : A study focused on the N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates, yielding products of biological interest, indicating a chemoselective synthesis approach for related benzamide compounds (Tarjeet Singh et al., 2017).
Synthesis of Substituted Benzamides : The synthesis and characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives were reported, which were evaluated for their antimicrobial activity, showcasing the potential of benzamide derivatives in developing new antimicrobial agents (M. Vijaya Laxmi et al., 2019).
Copper(II) and Ni(II) Complexes : A study on the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives, providing insights into the coordination chemistry and potential applications of benzamide derivatives in material science (G. Binzet et al., 2009).
Biological Activities
Anticancer Activity : The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines showed some compounds exhibited moderate to excellent activity, highlighting the therapeutic potential of benzamide derivatives in oncology (B. Ravinaik et al., 2021).
Antipathogenic Activity : A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including benzamides, demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O4/c25-17-8-11-20(19(14-17)23(30)15-4-2-1-3-5-15)26-24(31)16-6-9-18(10-7-16)27-21(28)12-13-22(27)29/h1-11,14H,12-13H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSDPHJPGSTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)
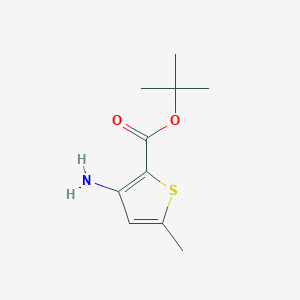
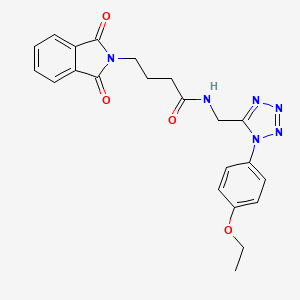

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)
![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)


![1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2524605.png)
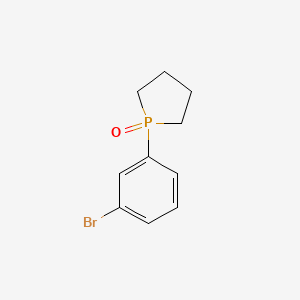
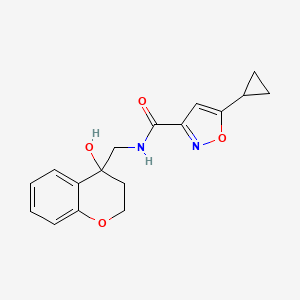
![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)

